(S)-2-Amino-3,N-dimethyl-N-(3-trifluoromethyl-benzyl)-butyramide (S)-2-Amino-3,N-dimethyl-N-(3-trifluoromethyl-benzyl)-butyramide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13479732
InChI: InChI=1S/C14H19F3N2O/c1-9(2)12(18)13(20)19(3)8-10-5-4-6-11(7-10)14(15,16)17/h4-7,9,12H,8,18H2,1-3H3/t12-/m0/s1
SMILES: CC(C)C(C(=O)N(C)CC1=CC(=CC=C1)C(F)(F)F)N
Molecular Formula: C14H19F3N2O
Molecular Weight: 288.31 g/mol

(S)-2-Amino-3,N-dimethyl-N-(3-trifluoromethyl-benzyl)-butyramide

CAS No.:

Cat. No.: VC13479732

Molecular Formula: C14H19F3N2O

Molecular Weight: 288.31 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-3,N-dimethyl-N-(3-trifluoromethyl-benzyl)-butyramide -

Specification

Molecular Formula C14H19F3N2O
Molecular Weight 288.31 g/mol
IUPAC Name (2S)-2-amino-N,3-dimethyl-N-[[3-(trifluoromethyl)phenyl]methyl]butanamide
Standard InChI InChI=1S/C14H19F3N2O/c1-9(2)12(18)13(20)19(3)8-10-5-4-6-11(7-10)14(15,16)17/h4-7,9,12H,8,18H2,1-3H3/t12-/m0/s1
Standard InChI Key XVSJZWJFCLCDQB-LBPRGKRZSA-N
Isomeric SMILES CC(C)[C@@H](C(=O)N(C)CC1=CC(=CC=C1)C(F)(F)F)N
SMILES CC(C)C(C(=O)N(C)CC1=CC(=CC=C1)C(F)(F)F)N
Canonical SMILES CC(C)C(C(=O)N(C)CC1=CC(=CC=C1)C(F)(F)F)N

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s IUPAC name is (2S)-2-amino-N,3-dimethyl-N-[[3-(trifluoromethyl)phenyl]methyl]butanamide. Key structural elements include:

  • A butyramide backbone with methyl substituents at the 3-position and the amide nitrogen.

  • A 3-trifluoromethylbenzyl group attached to the amide nitrogen.

  • An (S)-configured α-amino group, critical for chiral recognition in biological systems.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC14H19F3N2O\text{C}_{14}\text{H}_{19}\text{F}_3\text{N}_2\text{O}
Molecular Weight288.31 g/mol
IUPAC Name(2S)-2-amino-N,3-dimethyl-N-[[3-(trifluoromethyl)phenyl]methyl]butanamide
Canonical SMILESCC(C)C@@HN
PubChem CID66568462

The trifluoromethyl group enhances metabolic stability and lipophilicity, while the benzyl moiety may facilitate interactions with aromatic residues in protein targets .

Synthesis and Structural Analogues

Structural Analogues and SAR

Structural modifications significantly impact biological activity:

  • Trifluoromethyl vs. fluorine: Replacing the 3-trifluoromethyl group with fluorine (as in (S)-2-amino-N-ethyl-N-(3-fluorobenzyl)-3-methylbutyramide) reduces steric bulk but may decrease target affinity.

  • Methyl substitution: Methyl groups at the 3-position and amide nitrogen enhance metabolic stability compared to unsubstituted analogues .

Table 2: Activity of Related N-Benzyl Amides

CompoundKey ModificationReported Activity
(S)-N'-Benzyl 2-amino-3-methylbutanamide3-methyl, no trifluoromethylAnticonvulsant (ED₅₀ = 13–21 mg/kg)
CSUOH0901 (NSC751382)Nimesulide-derived analogueAnti-cancer (IC₅₀ = 100–500 nM)
Salinomycin N-benzyl amidesMacrocycle-derived amidesAntibacterial, anti-cancer

Research Implications and Future Directions

Target Identification

Potential targets include:

  • Kallikrein-related peptidases (KLKs): Inhibited by structurally similar aminopyridine derivatives .

  • COX-2: Analogous nimesulide derivatives suppress prostaglandin synthesis .

Optimization Strategies

  • Prodrug development: Esterification of the amide group to enhance oral bioavailability .

  • Dual-target ligands: Incorporating fluorophenoxymethyl groups for combined anticonvulsant and anti-inflammatory effects .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator